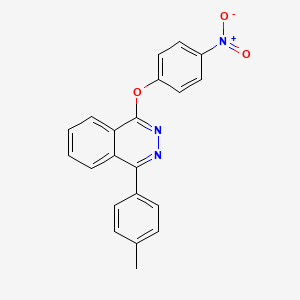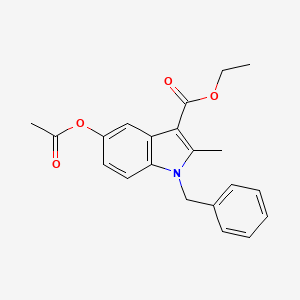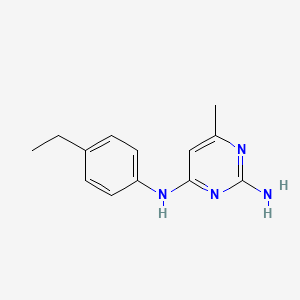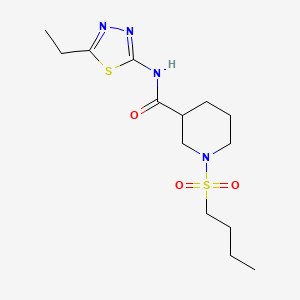
N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors are important for the neurotransmission of glutamate, a key neurotransmitter involved in learning and memory processes.
作用機序
The mechanism of action of N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide involves the modulation of AMPA receptor activity in the brain. It acts as a positive allosteric modulator of AMPA receptors, which increases the activity of these receptors and enhances the neurotransmission of glutamate. This leads to an increase in synaptic plasticity, which is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in synaptic plasticity, as well as an increase in the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide in lab experiments is its ability to enhance cognitive function, which can be useful in studying various neurological and psychiatric disorders. However, one limitation is that its effects on cognitive function may vary depending on the dose and duration of treatment, as well as the individual characteristics of the subjects.
将来の方向性
There are several future directions for the study of N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide, including:
1. Investigating its potential as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
2. Studying its effects on synaptic plasticity and neuronal survival in various brain regions.
3. Investigating its potential as a cognitive enhancer in healthy individuals, as well as in populations with cognitive deficits.
4. Developing more potent and selective ampakines that can modulate AMPA receptor activity with greater specificity and efficacy.
In conclusion, this compound is a novel compound that has been extensively studied for its potential as a cognitive enhancer. Its mechanism of action involves the modulation of AMPA receptor activity in the brain, leading to an increase in synaptic plasticity and the release of various neurotransmitters. While it has shown promise as a treatment for various neurological and psychiatric disorders, further research is needed to fully understand its potential therapeutic applications.
合成法
The synthesis of N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide involves several steps, including the reaction of cyclopentylmagnesium bromide with 2-(3-bromoacetyl)quinoxaline, followed by the reaction of the resulting intermediate with methylamine and acetic anhydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory, attention, and other cognitive functions in animal models and human subjects. It has also been investigated for its potential as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
特性
IUPAC Name |
N-cyclopentyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14(16-10-5-1-2-6-10)9-13-15(20)18-12-8-4-3-7-11(12)17-13/h3-4,7-8,10,13,17H,1-2,5-6,9H2,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUSNTOPYHLFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5326002.png)
![5-[1-(3,5-dimethoxybenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5326009.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5326017.png)
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)

![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)


![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326048.png)
![4-{2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5326049.png)
![methyl 5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5326066.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B5326082.png)